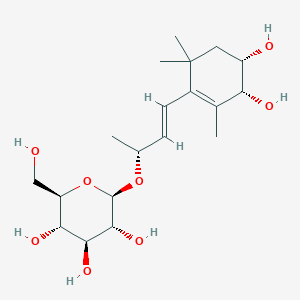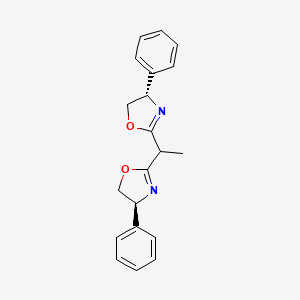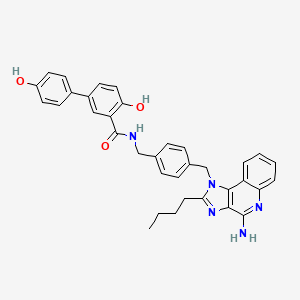
IMD-biphenylC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
IMD-biphenylC is a novel imidazoquinolinone dimer that functions as an NF-κB immunomodulator. This compound effectively inhibits tumor proliferation while inducing minimal systemic inflammation with reduced adjuvant toxicity
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of IMD-biphenylC involves the formation of an imidazoquinolinone dimer. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. the general approach involves the coupling of imidazoquinolinone derivatives under controlled conditions to form the dimer structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. Typically, such compounds are synthesized in specialized laboratories with stringent quality control measures to ensure purity and consistency. The production process may involve multiple steps, including purification and characterization, to achieve the desired product quality .
化学反应分析
Types of Reactions: IMD-biphenylC undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly electrophilic substitution, can occur on the aromatic rings of the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the biphenyl structure .
科学研究应用
IMD-biphenylC has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of imidazoquinolinone dimers and their interactions with other molecules.
Biology: The compound is investigated for its immunomodulatory effects, particularly its ability to modulate NF-κB signaling pathways.
Medicine: this compound shows promise in cancer therapy due to its ability to inhibit tumor proliferation with minimal systemic inflammation.
Industry: The compound’s unique properties make it a valuable tool in the development of new therapeutic agents and immunomodulators
作用机制
IMD-biphenylC exerts its effects primarily through the modulation of the NF-κB signaling pathway. NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound reduces the expression of genes involved in inflammation and tumor proliferation. The compound interacts with specific molecular targets within the NF-κB pathway, leading to its immunomodulatory and anti-tumor effects .
相似化合物的比较
Indole-3-carbinol: A naturally occurring compound that also inhibits NF-κB and has anti-tumor properties.
Diethylmaleate: A glutathione-depleting compound that inhibits NF-κB.
Diallyl disulfide: Known for its antitumor effects and ability to inhibit NF-κB.
Uniqueness of IMD-biphenylC: this compound stands out due to its dual-action as an NF-κB immunomodulator and its ability to induce minimal systemic inflammation with reduced adjuvant toxicity. This makes it a promising candidate for therapeutic applications where minimizing side effects is crucial .
属性
分子式 |
C35H33N5O3 |
|---|---|
分子量 |
571.7 g/mol |
IUPAC 名称 |
N-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methyl]-2-hydroxy-5-(4-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C35H33N5O3/c1-2-3-8-31-39-32-33(27-6-4-5-7-29(27)38-34(32)36)40(31)21-23-11-9-22(10-12-23)20-37-35(43)28-19-25(15-18-30(28)42)24-13-16-26(41)17-14-24/h4-7,9-19,41-42H,2-3,8,20-21H2,1H3,(H2,36,38)(H,37,43) |
InChI 键 |
CIUMAEKVVCPSPX-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)C4=C(C=CC(=C4)C5=CC=C(C=C5)O)O)C6=CC=CC=C6N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
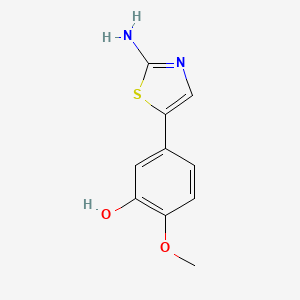
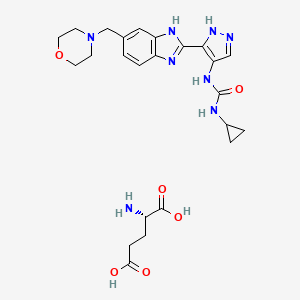

![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
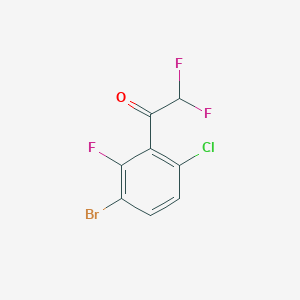
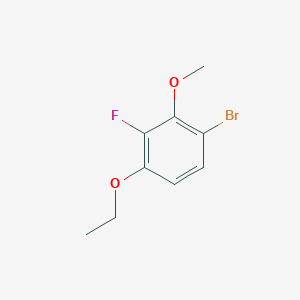
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
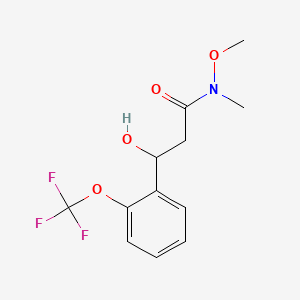
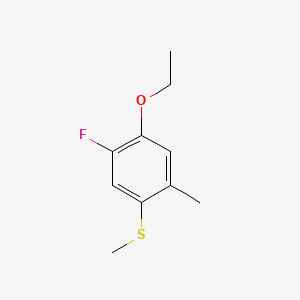
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile, 4-methoxy-](/img/structure/B14757900.png)

